molecular formula C21H20O10 B13723907 Emodin 8-glucoside

Emodin 8-glucoside

Cat. No.: B13723907
M. Wt: 432.4 g/mol
InChI Key: HSWIRQIYASIOBE-QZNXSETBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Emodin 8-glucoside is a glycosylated derivative of emodin, an anthraquinone compound. It is primarily isolated from plants such as Aloe vera and Reynoutria japonica. This compound exhibits a range of biological activities, including immunomodulatory, anti-inflammatory, antioxidant, hepatoprotective, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Emodin 8-glucoside can be synthesized through glycosylation of emodin. One method involves using glycosyltransferase enzymes from Bacillus licheniformis to catalyze the glycosylation of emodin in vitro and in vivo . The reaction conditions typically include the presence of UDP-glucose as a glycosyl donor and optimized parameters such as substrate concentration, time, and media composition.

Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources like Aloe vera and Reynoutria japonica. The extraction process includes using solvents like methanol, followed by purification techniques such as centrifugal partition chromatography and preparative high-performance liquid chromatography (HPLC) to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Emodin 8-glucoside undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different quinone derivatives.

    Reduction: Reduction reactions can convert it into less oxidized forms.

    Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathways.

Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted compounds with different functional groups.

Scientific Research Applications

Emodin 8-glucoside has a wide range of scientific research applications:

Comparison with Similar Compounds

Emodin 8-glucoside is unique due to its glycosylated structure, which enhances its solubility and biological activity compared to its parent compound, emodin. Similar compounds include:

Properties

Molecular Formula

C21H20O10

Molecular Weight

432.4 g/mol

IUPAC Name

1,6-dihydroxy-3-methyl-8-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione

InChI

InChI=1S/C21H20O10/c1-7-2-9-14(11(24)3-7)18(27)15-10(16(9)25)4-8(23)5-12(15)30-21-20(29)19(28)17(26)13(6-22)31-21/h2-5,13,17,19-24,26,28-29H,6H2,1H3/t13?,17-,19+,20?,21-/m1/s1

InChI Key

HSWIRQIYASIOBE-QZNXSETBSA-N

Isomeric SMILES

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O[C@H]4C([C@H]([C@@H](C(O4)CO)O)O)O)O

Canonical SMILES

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)O

Origin of Product

United States

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